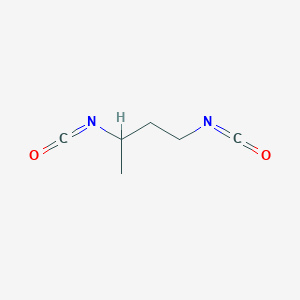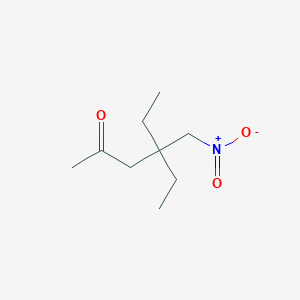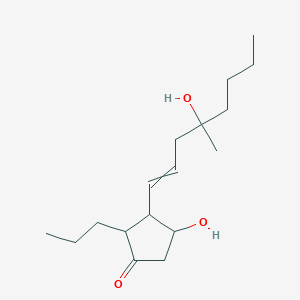
4-Hydroxy-3-(4-hydroxy-4-methyloct-1-en-1-yl)-2-propylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-(4-hydroxy-4-methyloct-1-en-1-yl)-2-propylcyclopentan-1-one is an organic compound that belongs to the class of fatty alcohols This compound is characterized by its complex structure, which includes multiple hydroxyl groups, a ketone group, and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(4-hydroxy-4-methyloct-1-en-1-yl)-2-propylcyclopentan-1-one involves several steps, including the formation of the cyclopentane ring and the introduction of the hydroxyl and ketone groups. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactions with optimized conditions to ensure high yield and purity. The use of advanced technologies and equipment is essential to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(4-hydroxy-4-methyloct-1-en-1-yl)-2-propylcyclopentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of carboxylic acids, while reduction of the ketone group can produce secondary alcohols.
Scientific Research Applications
4-Hydroxy-3-(4-hydroxy-4-methyloct-1-en-1-yl)-2-propylcyclopentan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(4-hydroxy-4-methyloct-1-en-1-yl)-2-propylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-(4-hydroxy-4-methyloct-1-en-1-yl)-2-(7-hydroxyheptyl)cyclopentan-1-one: A similar compound with an additional hydroxyl group and a longer alkyl chain.
(2R,3R,4R)-4-hydroxy-3-[(1E)-4-hydroxy-4-methyloct-1-en-1-yl]-2-(8-hydroxy-7-oxooctyl)cyclopentanone: Another related compound with different stereochemistry and functional groups.
Uniqueness
4-Hydroxy-3-(4-hydroxy-4-methyloct-1-en-1-yl)-2-propylcyclopentan-1-one is unique due to its specific structure and combination of functional groups
Properties
CAS No. |
112079-64-8 |
|---|---|
Molecular Formula |
C17H30O3 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-hydroxy-3-(4-hydroxy-4-methyloct-1-enyl)-2-propylcyclopentan-1-one |
InChI |
InChI=1S/C17H30O3/c1-4-6-10-17(3,20)11-7-9-14-13(8-5-2)15(18)12-16(14)19/h7,9,13-14,16,19-20H,4-6,8,10-12H2,1-3H3 |
InChI Key |
ACYAOAZFLKDGGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone)](/img/structure/B14322105.png)
![2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine](/img/structure/B14322113.png)
![4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol](/img/structure/B14322123.png)

![1-{[4-(2-Methoxy-4-nitrophenoxy)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14322136.png)
![2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-](/img/structure/B14322138.png)
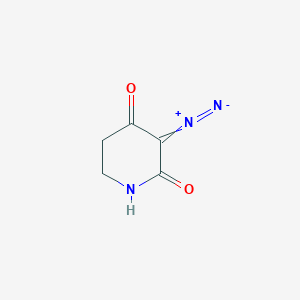
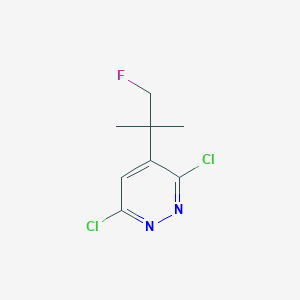

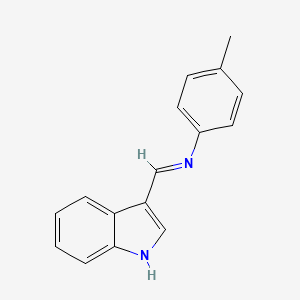
![2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol](/img/structure/B14322175.png)

